

Molecular Structure and Spectroscopic Synopsis

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Compound of Interest

Compound Name: 6-Bromohexanoyl chloride

Cat. No.: B1266057

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6-Bromohexanoyl chloride, with the molecular formula $C_6H_{10}BrClO$, possesses two key functional groups that dictate its reactivity and spectral signature: the acyl chloride and the primary alkyl bromide.[1][2][3] The inherent electronegativity of the oxygen, chlorine, and bromine atoms creates distinct electronic environments along the hexanoyl chain, which are readily distinguishable by modern spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR):** The five distinct methylene ($-CH_2-$) groups provide a clear roadmap of the carbon chain in both 1H and ^{13}C NMR spectra. The protons and carbons closest to the electron-withdrawing acyl chloride and bromine atom are significantly deshielded, causing them to resonate at higher chemical shifts (downfield).
- **Infrared (IR) Spectroscopy:** This technique is ideal for confirming the presence of the critical carbonyl ($C=O$) group within the acyl chloride. The inductive effect of the adjacent chlorine atom increases the vibrational frequency of the $C=O$ bond, resulting in a characteristic absorption at a higher wavenumber than typical ketones or esters.[4][5]
- **Mass Spectrometry (MS):** MS provides the definitive molecular weight and crucial structural information through fragmentation analysis. The presence of both bromine and chlorine, each with two abundant isotopes ($^{79}Br/^{81}Br$ and $^{35}Cl/^{37}Cl$), generates a unique and easily identifiable isotopic pattern for the molecular ion peak.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

^1H NMR spectroscopy is the primary tool for elucidating the proton framework of a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a wealth of information about the electronic environment and connectivity of the protons.

Expertise-Driven Protocol: ^1H NMR Sample Preparation

A self-validating protocol ensures that the observed spectrum is a true representation of the sample, free from artifacts.

- **Solvent Selection:** Use deuterated chloroform (CDCl_3). As an aprotic solvent, it prevents reaction with the highly reactive acyl chloride.^[6] Its residual proton signal (CHCl_3) appears as a singlet at δ 7.26 ppm, a region typically devoid of signals from the analyte, preventing spectral overlap.^[6]
- **Sample Preparation:** In a clean, dry NMR tube, dissolve approximately 10-20 mg of **6-bromohexanoyl chloride** in ~0.6 mL of CDCl_3 . The compound is moisture-sensitive; hydrolysis will produce 6-bromohexanoic acid and HCl, leading to spurious peaks and sample degradation.^[7] All glassware must be oven-dried.
- **Internal Standard:** Tetramethylsilane (TMS) is used as the internal standard, defining the 0 ppm reference point.^[8]
- **Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer for optimal signal dispersion and resolution.

Data Interpretation and Analysis

The ^1H NMR spectrum of **6-bromohexanoyl chloride** shows five distinct signals corresponding to the five methylene groups.

Table 1: ^1H NMR Spectral Data for **6-Bromohexanoyl Chloride** in CDCl_3 ^{[2][9]}

Assigned Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale for Chemical Shift
H-2 (-CH ₂ COCl)	2.91	Triplet (t)	2H	~7.3	Strongly deshielded by the adjacent electron-withdrawing carbonyl group of the acyl chloride.
H-6 (-CH ₂ Br)	3.41	Triplet (t)	2H	~6.7	Deshielded by the electronegative bromine atom.
H-3 (-CH ₂ CH ₂ COCl)	1.76	Quintet	2H	~7.4	Aliphatic protons, slightly deshielded by proximity to the acyl chloride.
H-5 (-CH ₂ CH ₂ Br)	1.89	Quintet	2H	~7.1	Aliphatic protons, slightly deshielded by proximity to the bromine atom.
H-4 (-CH ₂ CH ₂ CH ₂ -)	1.51	Quintet	2H	~7.3	The most shielded (upfield) protons,

being furthest
from both
electron-
withdrawing
groups.

- **Causality of Splitting:** The multiplicity of each signal is a direct consequence of spin-spin coupling with adjacent protons, following the $n+1$ rule.^[10] For instance, the protons at C-2 are adjacent to the two protons at C-3, resulting in a triplet ($2+1=3$). The protons at C-3 are adjacent to two protons at C-2 and two at C-4, resulting in a quintet ($4+1=5$). This predictable splitting pattern provides definitive confirmation of the linear chain structure.

Diagram 1: ^1H NMR Structural Assignments A diagram illustrating the proton environments and their relationships.

Caption: ^1H NMR assignments for **6-bromohexanoyl chloride**.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Broadband proton-decoupled ^{13}C NMR provides a singlet for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their chemical nature.

Data Interpretation and Analysis

The ^{13}C NMR spectrum confirms the presence of six unique carbon environments, consistent with the molecular structure.

Table 2: ^{13}C NMR Spectral Data for **6-Bromohexanoyl Chloride** in CDCl_3 ^{[1][11]}

Assigned Carbon	Chemical Shift (δ , ppm)	Rationale for Chemical Shift
C-1 (C=O)	173.0	The carbonyl carbon is highly deshielded due to the double bond to oxygen and single bond to chlorine, placing it furthest downfield.
C-2 (-CH ₂ COCl)	46.5	Deshielded by the adjacent carbonyl group.
C-6 (-CH ₂ Br)	33.3	Deshielded by the electronegative bromine atom.
C-3 (-CH ₂ CH ₂ COCl)	32.2	Standard aliphatic carbon.
C-5 (-CH ₂ CH ₂ Br)	27.5	Standard aliphatic carbon.
C-4 (-CH ₂ CH ₂ CH ₂ -)	23.8	The most shielded aliphatic carbon, furthest from both functional groups.

The chemical shifts are self-validating; the carbonyl carbon (C-1) is correctly identified at the far downfield position (~173 ppm), characteristic of an acyl chloride.^[12] The carbons directly attached to the electron-withdrawing groups (C-2 and C-6) are found at intermediate shifts, while the remaining aliphatic carbons (C-3, C-4, C-5) appear in the more shielded upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy excels at the rapid and unambiguous identification of key functional groups.

Expertise-Driven Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample like **6-bromohexanoyl chloride**. It requires minimal sample preparation and is non-destructive.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

- Sample Application: Place a single drop of neat **6-bromohexanoyl chloride** directly onto the crystal.
- Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation and Analysis

The IR spectrum is dominated by two key features that confirm the molecular identity.

Table 3: Key IR Absorption Bands for **6-Bromohexanoyl Chloride**[\[1\]](#)[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Significance
~1800	Strong, Sharp	C=O Stretch (Acyl Chloride)	This high-frequency absorption is a hallmark of the acyl chloride functional group. [5] [12] Its position is shifted higher than ketones (~1715 cm ⁻¹) due to the strong inductive electron withdrawal by the chlorine atom. [4]
2850-2960	Medium-Strong	C-H Stretch (Aliphatic)	Confirms the presence of the alkane chain.
~650	Medium	C-Br Stretch	Confirms the presence of the alkyl bromide functionality.
~730-550	Medium	C-Cl Stretch	Confirms the presence of the acyl chloride C-Cl bond. [5]

The single most important diagnostic peak is the intense C=O stretch around 1800 cm^{-1} . Its presence and specific location provide immediate and trustworthy confirmation of the acyl chloride group.

Mass Spectrometry (MS)

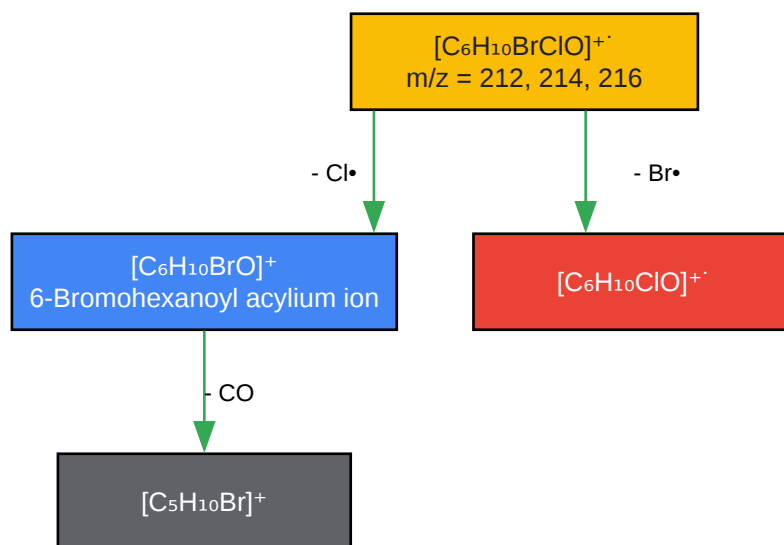
Mass spectrometry provides the molecular weight and offers insight into structural integrity through analysis of fragmentation patterns.

Data Interpretation and Analysis

Electron Ionization (EI) is a common method for analyzing relatively small organic molecules.

- **Molecular Ion (M^+):** The molecular weight of **6-bromohexanoyl chloride** is 213.50 g/mol .^[1]
^[2] Due to the isotopes of chlorine ($^{35}\text{Cl}:^{37}\text{Cl} \approx 3:1$) and bromine ($^{79}\text{Br}:^{81}\text{Br} \approx 1:1$), the molecular ion peak is not a single line but a cluster of peaks. The expected pattern for a molecule with one Br and one Cl atom is:
 - M^+ : ($\text{C}_6\text{H}_{10}^{35}\text{Cl}^{79}\text{Br}$) = 212 amu (relative abundance $\sim 75\%$)
 - $[M+2]^+$: ($\text{C}_6\text{H}_{10}^{37}\text{Cl}^{79}\text{Br}$ and $\text{C}_6\text{H}_{10}^{35}\text{Cl}^{81}\text{Br}$) = 214 amu (relative abundance $\sim 100\%$)
 - $[M+4]^+$: ($\text{C}_6\text{H}_{10}^{37}\text{Cl}^{81}\text{Br}$) = 216 amu (relative abundance $\sim 25\%$) This unique isotopic signature is a powerful validation tool for confirming the elemental composition.
- **Key Fragmentations:** The molecule readily fragments under EI conditions.
 - **Loss of $\text{Cl}\cdot$:** The $[M - 35]^+$ and $[M - 37]^+$ peaks correspond to the formation of the 6-bromohexanoyl acylium ion, which is resonance-stabilized.
 - **Loss of $\text{Br}\cdot$:** The $[M - 79]^+$ and $[M - 81]^+$ peaks are also observed.
 - **McLafferty Rearrangement:** Not prominent for this linear chain.
 - **Alkyl Chain Fragmentation:** Peaks corresponding to the loss of alkyl fragments (e.g., C_2H_4 , C_3H_6) are also present, with prominent peaks often seen at $m/z = 55$ and 69 .^[1]

Diagram 2: Primary Fragmentation Pathways in EI-MS A diagram showing the main fragmentation routes.



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Caption: Key EI-MS fragmentations of **6-bromohexanoyl chloride**.

Integrated Analysis for Quality Assurance

No single technique provides a complete picture. A robust quality assurance workflow relies on the synergistic interpretation of all spectral data.

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